molecular formula C21H14Cl2N4O3 B2944269 3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 941872-85-1

3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2944269
CAS No.: 941872-85-1
M. Wt: 441.27
InChI Key: PNJDNTQCJWWVDE-UHFFFAOYSA-N
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Description

The compound appears to contain elements of dichlorobenzyl alcohol and a purine derivative. Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The dichlorobenzyl component suggests the presence of a benzene ring with two chlorine atoms, while the purine component indicates a fused pyrimidine and imidazole ring system .

Scientific Research Applications

Environmental Impact and Degradation

A critical review focused on the occurrence, fate, and behavior of chlorophenols in aquatic environments, highlighting the significance of such compounds, including derivatives similar to 3-(2,6-dichlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, in water pollution. Chlorophenols, for instance, can act as weak endocrine disruptors, and despite their biodegradability, they are ubiquitously found in surface water and sediments, underscoring the need for ongoing monitoring and evaluation of their environmental impacts (Haman et al., 2015).

Antioxidant Properties and Applications

Research into the chemistry behind antioxidant capacity assays provides insights into how compounds like this compound might be evaluated for their potential antioxidant activities. These studies are crucial for understanding how antioxidants can be quantified and applied in various industries, from food preservation to pharmaceuticals, to combat oxidative stress and improve health outcomes (Huang, Ou, & Prior, 2005).

Toxicity and Environmental Health Concerns

A review on the toxicity and environmental health concerns associated with synthetic phenolic antioxidants highlights the need for careful assessment of chemical compounds used in industrial and commercial applications. Given the structural similarities, the environmental and health impacts of compounds like this compound warrant thorough investigation to understand their potential risks and benefits (Liu & Mabury, 2020).

Role in Disease and Health

Studies on bisphenol-A, a compound with structural and functional similarities to this compound, have indicated its potential diabetogenic effects, raising questions about the broader implications of related compounds on glucose metabolism and the development of type 2 diabetes. This area of research underscores the importance of understanding the health impacts of chemical compounds on metabolic pathways and disease progression (Alonso-Magdalena et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. Dichlorobenzyl alcohol is known to have antiseptic properties, suggesting that the compound might have similar effects .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N4O3/c1-25-18-17(26-11-16(30-20(26)24-18)12-6-3-2-4-7-12)19(28)27(21(25)29)10-13-14(22)8-5-9-15(13)23/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJDNTQCJWWVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)Cl)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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